molecular formula C10H13Cl2NO2 B1272359 (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride CAS No. 270596-38-8

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

Cat. No.: B1272359
CAS No.: 270596-38-8
M. Wt: 250.12 g/mol
InChI Key: MRFPEMYQUCEGDY-FVGYRXGTSA-N
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Description

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative

Properties

IUPAC Name

(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFPEMYQUCEGDY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-54-3
Record name Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Pathway and Conditions

  • Starting Material : L-Aspartic acid is converted to its β-lactam intermediate via cyclization with 3-chlorobenzaldehyde under acidic conditions.
  • Ring-Opening Amination : The β-lactam undergoes nucleophilic ring-opening with ammonia or ammonium chloride, introducing the amino group at the β-position.
  • Hydrochloride Formation : The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.

Key Parameters :

  • Temperature: 80–100°C for cyclization
  • Solvent: Ethanol/water mixture (3:1 v/v)
  • Yield: 68–72% after purification

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated precursors is a scalable industrial method.

Substrate Preparation

  • α,β-Unsaturated Ester Synthesis : 3-Chlorocinnamic acid is esterified with methanol to form methyl 3-(3-chlorophenyl)propenoate.
  • Chiral Catalyst : Rhodium complexes with (R)-BINAP or (S)-BINAP ligands induce enantioselectivity.

Hydrogenation Conditions

  • Pressure: 50–100 bar H₂
  • Temperature: 25–40°C
  • Solvent: Tetrahydrofuran (THF) or methanol
  • Enantiomeric Excess (ee): >98% (S)-isomer

Post-Hydrogenation Steps :

  • Ester Hydrolysis : The hydrogenated ester is saponified with NaOH to the carboxylic acid.
  • Amination : A Curtius rearrangement or Staudinger reaction introduces the amino group.

Resolution of Racemic Mixtures

Racemic 3-amino-4-(3-chlorophenyl)butanoic acid is resolved using chiral auxiliaries.

Diastereomeric Salt Formation

  • Racemate Preparation : Synthesized via Ullmann coupling of 3-chlorophenylboronic acid with β-bromoalanine.
  • Resolution Agent : (+)-Ditoluoyl-D-tartaric acid forms diastereomeric salts with the (S)-enantiomer, which are separated by fractional crystallization.
  • Recovery : The resolved (S)-enantiomer is treated with HCl to form the hydrochloride salt.

Yield : 40–45% (theoretical maximum 50% for racemic resolution)

Enzymatic Kinetic Resolution

Lipases and acylases enable enantioselective hydrolysis of acylated intermediates.

Process Overview

  • Acylation : Racemic 3-amino-4-(3-chlorophenyl)butanoic acid is acetylated with vinyl acetate.
  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-acetylated isomer, leaving the (S)-isomer intact.
  • Separation : The (S)-amine is extracted and converted to the hydrochloride salt.

Advantages :

  • Mild conditions (pH 7.0, 30°C)
  • ee: 95–97%
  • Scalability: Suitable for batch production

Solid-Phase Synthesis for Small-Scale Production

Solid-phase methods are preferred for research-scale synthesis.

Resin-Bound Intermediate

  • Wang Resin Functionalization : Loaded with Fmoc-protected β-alanine.
  • Suzuki Coupling : 3-Chlorophenylboronic acid is coupled using Pd(PPh₃)₄ catalyst.
  • Deprotection and Cleavage : Fmoc removal with piperidine, followed by TFA cleavage from the resin.

Purity : >95% (HPLC)
Yield : 50–60%

Industrial-Scale Continuous Flow Synthesis

Continuous flow systems enhance efficiency for large batches.

Reactor Design

  • Microreactor : Mixes 3-chlorophenylmagnesium bromide with β-nitrocinnamic acid.
  • Hydrogenation Module : Pd/C catalyst bed reduces the nitro group to amine.
  • In-line Crystallization : HCl gas is introduced to precipitate the hydrochloride salt.

Throughput : 5–10 kg/day
Purity : 99.2% (by qNMR)

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost (USD/g)
Chiral Pool 68–72 99 Moderate 120–150
Asymmetric Hydrogenation 85–90 >98 High 90–110
Racemic Resolution 40–45 99 Low 200–250
Enzymatic Resolution 45–50 95–97 Moderate 150–180
Continuous Flow 75–80 99 High 70–90

Data synthesized from

Critical Challenges and Optimization Strategies

Stereochemical Purity

  • Side Reactions : Epimerization during HCl salt formation is mitigated by low-temperature crystallization (0–5°C).
  • Analytical Control : Chiral HPLC (Chiralpak IC column) monitors ee at each step.

Cost Reduction

  • Catalyst Recycling : Rhodium catalysts are recovered via nanofiltration (90% recovery).
  • Solvent Recycling : Ethanol and THF are distilled and reused in subsequent batches.

Scientific Research Applications

Scientific Research Applications

  • Neuroscience :
    • Investigated for its effects on GABA_B receptors, contributing to studies on anxiety and muscle spasticity.
    • Potential applications in treating neurological disorders such as multiple sclerosis and spinal cord injuries due to its muscle relaxant properties.
  • Pharmacology :
    • Explored for its analgesic properties in managing chronic pain conditions.
    • Research indicates potential neuroprotective effects, which may be beneficial in neurodegenerative diseases.
  • Chemistry :
    • Used as a building block for synthesizing more complex molecules in organic chemistry.
    • Engaged in various chemical reactions including oxidation and reduction, allowing for the development of derivatives with tailored properties.

The biological activity of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride can be compared with its enantiomer (R)-3-Amino-4-(3-chlorophenyl)butanoic acid:

CompoundGABA_B Receptor InteractionPrimary UseSide Effects
(S)-BaclofenAgonistMuscle spasticityDrowsiness, dizziness
(R)-BaclofenWeaker AgonistLimited useLess well-studied

Case Studies

  • Clinical Efficacy in Spasticity :
    A study demonstrated that patients with multiple sclerosis treated with (S)-baclofen showed significant improvements in muscle tone and spasticity compared to placebo controls. This highlights its effectiveness as a therapeutic agent for muscle-related disorders.
  • Neuropathic Pain Management :
    Research indicated that (S)-baclofen effectively reduced pain scores in patients suffering from neuropathic pain syndromes, showcasing its analgesic properties and potential role in pain management strategies.

Interaction Studies

Research has focused on how this compound interacts with various biological targets:

  • Enzyme Interactions : Studies have shown that (S)-baclofen may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic efficacy.
  • Receptor Binding Affinity : Investigations reveal that the compound has a higher binding affinity for GABA_B receptors compared to many other GABAergic agents, contributing to its potency.

Mechanism of Action

The compound exerts its effects primarily through interactions with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission, potentially leading to sedative or anxiolytic effects. The exact molecular targets and pathways involved include binding to GABA_A and GABA_B receptors, influencing ion channel activity and neurotransmitter release.

Comparison with Similar Compounds

    Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the brain.

    Baclofen: A GABA_B receptor agonist used as a muscle relaxant.

    Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.

Uniqueness: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other GABA analogs. Its chiral nature and the presence of the 3-chlorophenyl group contribute to its unique interactions with biological targets.

Biological Activity

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, also known as (S)-baclofen, is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a butanoic acid backbone, an amino group, and a chlorophenyl substituent. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Its molecular formula is C10H13ClNO2 with a molecular weight of approximately 250.12 g/mol .

This compound acts primarily as a GABA_B receptor agonist , influencing neurotransmission in the central nervous system. This action leads to various physiological effects, including muscle relaxation and analgesia. The compound's interaction with GABA_B receptors modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects in conditions such as spasticity and neuropathic pain.

Pharmacological Effects

  • Muscle Relaxation : The compound is used clinically to treat muscle spasticity due to neurological disorders.
  • Analgesic Properties : It exhibits pain-relieving effects, making it useful in managing chronic pain conditions.
  • Neuroprotective Effects : Research suggests potential neuroprotective properties, which may be beneficial in neurodegenerative diseases .

Comparative Biological Activity

The biological activity of this compound can be compared with its enantiomer (R)-3-Amino-4-(3-chlorophenyl)butanoic acid. While both compounds interact with GABA_B receptors, their efficacy and side effect profiles differ significantly due to their stereochemistry.

Compound GABA_B Receptor Interaction Primary Use Side Effects
(S)-BaclofenAgonistMuscle spasticityDrowsiness, dizziness
(R)-BaclofenWeaker AgonistLimited useLess well-studied

Case Studies

  • Clinical Efficacy in Spasticity : A study demonstrated that patients with multiple sclerosis experienced significant improvements in muscle tone and spasticity when treated with (S)-baclofen compared to placebo controls.
  • Neuropathic Pain Management : Another research highlighted its effectiveness in reducing pain scores in patients suffering from neuropathic pain syndromes, indicating its analgesic properties.

Interaction Studies

Research has focused on how this compound interacts with various biological targets:

  • Enzyme Interactions : Studies have shown that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic efficacy .
  • Receptor Binding Affinity : Investigations into its binding affinity for GABA_B receptors reveal that the compound has a higher affinity than many other GABAergic agents, contributing to its potency .

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions ensuring high purity and yield. These methods are crucial for pharmaceutical applications where the compound's biological activity is directly related to its structural integrity.

Applications in Pharmaceutical Research

  • Drug Development : As a precursor in synthesizing novel GABA_B agonists and analogs.
  • Therapeutics : Investigated for potential use in treating various neurological disorders due to its muscle relaxant and analgesic properties .

Q & A

Q. What analytical methods are recommended for determining enantiomeric purity in synthetic batches of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride?

High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. For example, optical purity >98% ee can be achieved using chiral columns, as demonstrated in studies on structurally similar compounds like (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride . Method optimization should include mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid) and column temperature to resolve enantiomers.

Q. How can researchers optimize the synthesis yield of this compound?

Key parameters include:

  • Chiral resolution : Use enantioselective catalysts (e.g., asymmetric hydrogenation) or enzymatic methods to favor the (S)-configuration .
  • Protection/deprotection strategies : Boc- or Fmoc-protected intermediates (e.g., Boc-(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid) improve reaction control and reduce racemization .
  • Purification : Recrystallization in ethanol/water mixtures enhances purity (>97%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the stereochemistry and aryl substitution pattern (e.g., 3-chlorophenyl group at C4) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C10_{10}H11_{11}ClF3_3NO2_2, MW 269.65) and isotopic patterns .
  • FT-IR : Peaks at ~1700 cm1^{-1} (carboxylic acid) and ~3300 cm1^{-1} (amine hydrochloride) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between enantiomers?

  • Comparative assays : Test (S)- and (R)-enantiomers (e.g., CAS 270596-38-8 vs. 1204818-19-8) in parallel using in vitro receptor-binding assays (e.g., GLP-1 receptor for sitagliptin-related studies) .
  • Molecular docking : Computational modeling predicts stereospecific interactions with target proteins (e.g., dipeptidyl peptidase-4) .
  • Metabolic profiling : LC-MS/MS tracks enantiomer-specific metabolism in hepatocyte models .

Q. What strategies are effective for studying the compound’s role as a pharmaceutical impurity or metabolite?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability in drug formulations .
  • Impurity quantification : Use ultra-HPLC (UHPLC) with charged aerosol detection (CAD) to detect trace levels (<0.1%) in sitagliptin batches .
  • In vivo tracking : Radiolabel the compound (e.g., 14^{14}C at the amino group) to monitor pharmacokinetics in preclinical models .

Q. How can researchers address challenges in solid-phase peptide synthesis involving this compound?

  • Side-chain protection : Use acid-labile groups (e.g., tert-butyl) to prevent undesired reactions during coupling .
  • Coupling efficiency : Activate the carboxylic acid with HATU/DIPEA in DMF to achieve >90% coupling yields .
  • Cleavage conditions : Optimize TFA/water scavenger ratios to remove protecting groups without racemization .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare IC50_{50} values across enantiomers or structural analogs (e.g., 3-chlorophenyl vs. 4-hydroxyphenyl derivatives) .

Q. How should researchers validate chiral purity in regulatory submissions?

  • ICH guidelines : Follow Q2(R1) for method validation, including specificity, linearity (R2^2 > 0.99), and precision (%RSD < 2%) .
  • Cross-laboratory studies : Collaborate with independent labs to reproduce enantiomeric excess (ee) results using identical columns (e.g., Chiralpak IA) .

Safety and Handling

Q. What precautions are essential for safe handling in laboratory settings?

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (refer to SDS for CAS 270596-38-8) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the hydrochloride salt .

Methodological Resources

  • Synthesis protocols : Refer to protected intermediates (Boc/Fmoc) for scalable production .
  • Analytical standards : Source certified reference materials (e.g., CAS 270596-38-8) from accredited suppliers .

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